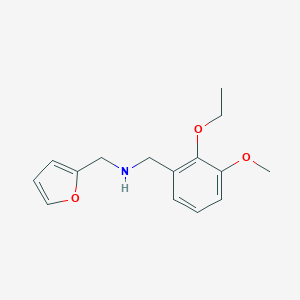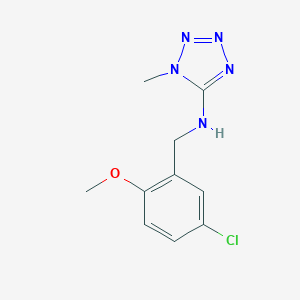![molecular formula C13H13BrClNO2 B503991 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B503991.png)
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is a complex organic compound characterized by the presence of a furan ring substituted with a bromo-chlorophenyl group and an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Attachment of the aminoethanol moiety: This can be done through nucleophilic substitution reactions where the furan ring is reacted with an appropriate aminoethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)propanol
- 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)butanol
Uniqueness
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, substituted with a bromo-chlorophenyl group, and the presence of an aminoethanol moiety make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H13BrClNO2 |
|---|---|
Peso molecular |
330.6g/mol |
Nombre IUPAC |
2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C13H13BrClNO2/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2 |
Clave InChI |
GYKAMUMYGDTJMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503908.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B503909.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503911.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503912.png)

![5-[(2-Chloro-6-fluorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503916.png)
![4-amino-N-{2-[(4-isopropylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503920.png)
SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503926.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503927.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503928.png)
